REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:12][CH2:11][CH2:10][CH:9]=2)=[CH:4][N:3]=1.C1C[O:16]CC1>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:4][N:3]=1.[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]2([OH:16])[CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:6][CH:7]=1
|
Name
|
2-Chloro-5-(cyclopent-1-enyl)pyridine
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)C1=CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring via syringe
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flushed 250 mL round bottom flask
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution cooled in a dry ice/acetone bath under nitrogen
|
Type
|
ADDITION
|
Details
|
BH3-THF complex (2.4 g, 28.0 mmol, 28 mL of a 1 M solution in THF) was added dropwise
|
Type
|
STIRRING
|
Details
|
stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
2 N NaOH (15 mL), ethanol (15 mL) and 35% H2O2 (10 mL) were added
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 0.5 h
|
Duration
|
0.5 h
|
Type
|
ADDITION
|
Details
|
then diluted with EtOAc and 1 N HCl
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer washed with brine and aq. NaHSO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (hexanes:EtOAc/10:1→2:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1)C1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 29% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)C1(CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.44 g | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |